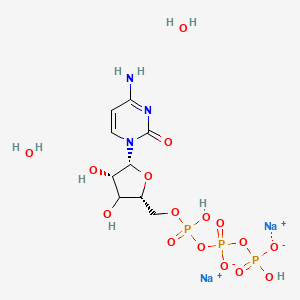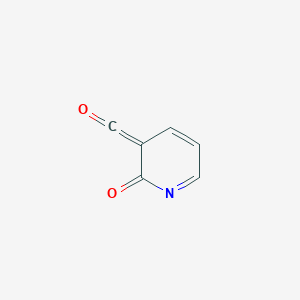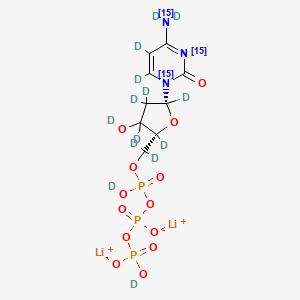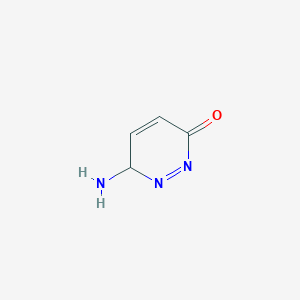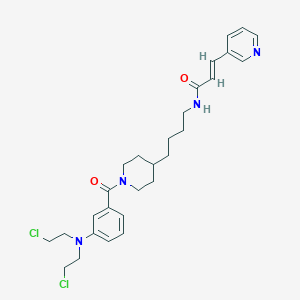
Anticancer agent 177
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El agente anticancerígeno 177 es un compuesto novedoso que ha mostrado una promesa significativa en el tratamiento de varios tipos de cáncer. Este compuesto es parte de una nueva clase de agentes terapéuticos diseñados para atacar e inhibir el crecimiento de las células cancerosas mientras se minimiza el daño a los tejidos sanos. Su estructura única y mecanismo de acción lo convierten en una valiosa adición al arsenal de terapias anticancerosas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del agente anticancerígeno 177 implica un proceso de múltiples pasos que incluye la formación de intermediarios clave a través de varias reacciones químicas. Una ruta sintética común implica la ciclización de una molécula precursora en condiciones específicas para formar la estructura central del compuesto. Esto va seguido de pasos de funcionalización para introducir los grupos químicos necesarios que mejoran su actividad anticancerígena.
Métodos de producción industrial: La producción industrial del agente anticancerígeno 177 generalmente implica la síntesis a gran escala utilizando reactores de flujo continuo. Este método permite la producción eficiente y consistente del compuesto manteniendo una alta pureza y rendimiento. El uso de técnicas avanzadas de purificación, como la cromatografía líquida de alta resolución (HPLC), garantiza que el producto final cumpla con los estrictos estándares de calidad.
Análisis De Reacciones Químicas
Tipos de reacciones: El agente anticancerígeno 177 experimenta varias reacciones químicas, incluida la oxidación, reducción y sustitución. Estas reacciones son cruciales para modificar la estructura del compuesto para mejorar sus propiedades terapéuticas.
Reactivos y condiciones comunes:
Oxidación: Se utilizan agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio en condiciones controladas para introducir grupos funcionales que contienen oxígeno.
Reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio para reducir grupos funcionales específicos, alterando así la reactividad del compuesto.
Sustitución: Las reacciones de sustitución nucleófila se llevan a cabo utilizando reactivos como la azida de sodio o el cianuro de potasio para reemplazar ciertos átomos o grupos dentro de la molécula.
Productos principales formados: Los productos principales formados a partir de estas reacciones incluyen varios derivados del agente anticancerígeno 177 que poseen una actividad anticancerígena mejorada o propiedades farmacocinéticas mejoradas.
Aplicaciones Científicas De Investigación
El agente anticancerígeno 177 tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria.
Química: En química, el agente anticancerígeno 177 se utiliza como compuesto modelo para estudiar los mecanismos de varias reacciones químicas. Su estructura única permite a los investigadores explorar nuevas metodologías sintéticas y vías de reacción.
Biología: En la investigación biológica, el agente anticancerígeno 177 se emplea para investigar los mecanismos celulares y moleculares que subyacen a la progresión del cáncer. Sirve como una herramienta valiosa para estudiar los efectos de los agentes anticancerígenos en las vías de señalización celular y la expresión génica.
Medicina: En medicina, el agente anticancerígeno 177 se está evaluando en ensayos preclínicos y clínicos para su eficacia en el tratamiento de diferentes tipos de cáncer. Su capacidad de dirigirse selectivamente a las células cancerosas mientras se salvan los tejidos sanos lo convierte en un candidato prometedor para las terapias combinadas.
Industria: En la industria farmacéutica, el agente anticancerígeno 177 se utiliza en el desarrollo de nuevos fármacos anticancerígenos. Sus propiedades únicas y su mecanismo de acción proporcionan una base para el diseño de agentes terapéuticos más efectivos y menos tóxicos.
Mecanismo De Acción
El mecanismo de acción del agente anticancerígeno 177 implica la inhibición de objetivos moleculares clave y vías que son esenciales para la supervivencia y proliferación de las células cancerosas. El compuesto se une a proteínas y enzimas específicas, interrumpiendo su función normal y provocando la muerte celular.
Objetivos moleculares y vías:
Quinasas de proteínas: El agente anticancerígeno 177 inhibe la actividad de ciertas quinasas de proteínas que juegan un papel fundamental en la señalización celular y el crecimiento.
Enzimas de reparación del ADN: El compuesto interfiere con la función de las enzimas de reparación del ADN, lo que lleva a la acumulación de daño en el ADN y la posterior muerte celular.
Vías de apoptosis: El agente anticancerígeno 177 activa las vías de apoptosis, promoviendo la muerte celular programada en las células cancerosas.
Comparación Con Compuestos Similares
El agente anticancerígeno 177 es único en su estructura y mecanismo de acción en comparación con otros compuestos similares. Mientras que muchos agentes anticancerígenos se dirigen a una sola vía o objetivo molecular, el agente anticancerígeno 177 tiene un enfoque multidiana, lo que lo hace más efectivo contra una gama más amplia de cánceres.
Compuestos similares:
Imatinib: Un inhibidor de la tirosina quinasa utilizado en el tratamiento de la leucemia mieloide crónica.
Olaparib: Un inhibidor de la poli (ADP-ribosa) polimerasa (PARP) utilizado en el tratamiento de cánceres de ovario y de mama.
Auranofin: Un compuesto que contiene oro con actividad anticancerígena a través de la inhibición de la tioredoxina reductasa.
Propiedades
Fórmula molecular |
C28H36Cl2N4O2 |
|---|---|
Peso molecular |
531.5 g/mol |
Nombre IUPAC |
(E)-N-[4-[1-[3-[bis(2-chloroethyl)amino]benzoyl]piperidin-4-yl]butyl]-3-pyridin-3-ylprop-2-enamide |
InChI |
InChI=1S/C28H36Cl2N4O2/c29-13-19-33(20-14-30)26-8-3-7-25(21-26)28(36)34-17-11-23(12-18-34)5-1-2-16-32-27(35)10-9-24-6-4-15-31-22-24/h3-4,6-10,15,21-23H,1-2,5,11-14,16-20H2,(H,32,35)/b10-9+ |
Clave InChI |
VQLZHKJQZMMJOM-MDZDMXLPSA-N |
SMILES isomérico |
C1CN(CCC1CCCCNC(=O)/C=C/C2=CN=CC=C2)C(=O)C3=CC(=CC=C3)N(CCCl)CCCl |
SMILES canónico |
C1CN(CCC1CCCCNC(=O)C=CC2=CN=CC=C2)C(=O)C3=CC(=CC=C3)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4a,7a-dihydro-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B12365990.png)
![S-[2-[[2-[[2-[[2-[[1-[[1-[[1-amino-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl] ethanethioate](/img/structure/B12365998.png)
